molecular formula C14H13FN2O2S2 B12121377 5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one

5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12121377
M. Wt: 324.4 g/mol
InChI Key: MLQMKIJFYDHASV-XFXZXTDPSA-N
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Description

5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is known for its biological activities, and a fluorophenyl group that can enhance its chemical properties.

Preparation Methods

The synthesis of 5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 3-fluorobenzaldehyde with 3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using advanced catalysts or continuous flow reactors.

Chemical Reactions Analysis

5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13FN2O2S2

Molecular Weight

324.4 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H13FN2O2S2/c15-11-3-1-2-10(8-11)9-12-13(18)17(14(20)21-12)16-4-6-19-7-5-16/h1-3,8-9H,4-7H2/b12-9-

InChI Key

MLQMKIJFYDHASV-XFXZXTDPSA-N

Isomeric SMILES

C1COCCN1N2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

C1COCCN1N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

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